molecular formula C6H9Cl3O2 B1605549 2,2,2-Trichloroethyl butyrate CAS No. 57392-44-6

2,2,2-Trichloroethyl butyrate

Cat. No. B1605549
M. Wt: 219.5 g/mol
InChI Key: WRMIVVLGWCQXNE-UHFFFAOYSA-N
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Patent
US05053507

Procedure details

To 120 ml of anhydrous diethyl ether was added 21 g (0.1 mole) of 1-(4-(1-ethoxyethoxy)phenyl)ethanol, 22.4 g (0.1 mole) of 2,2,2-trichloroethyl butyrate and 25.2 g of Lipase P (commercially available from Amano Seiyaku Kabushiki Kaisha) and the mixture was reacted with stirring at 25° C. for 90 hours. The reaction mixture was filtered by suction to remove Lipase P, the filtrate was concentrated and the concentrate was then purified by silica gel chromatography [ethyl acetate/n-hexane=1/4 by volume (hereinafter the same)] to give 9.6 g of S-form of 1-(4-(1-ethoxyethoxy)phenyl)ethanol (yield: 91%) and 13.0 g of R-form of 1-(4-(1-ethoxyethoxy)phenyl)ethyl butyrate (yield: 93%).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([OH:15])[CH3:14])=[CH:9][CH:8]=1)[CH3:5])[CH3:2].[C:16](OCC(Cl)(Cl)Cl)(=[O:20])[CH2:17][CH2:18][CH3:19]>C(OCC)C>[CH2:1]([O:3][CH:4]([O:6][C:7]1[CH:8]=[CH:9][C:10]([CH:13]([OH:15])[CH3:14])=[CH:11][CH:12]=1)[CH3:5])[CH3:2].[C:16]([O:15][CH:13]([C:10]1[CH:9]=[CH:8][C:7]([O:6][CH:4]([O:3][CH2:1][CH3:2])[CH3:5])=[CH:12][CH:11]=1)[CH3:14])(=[O:20])[CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
C(C)OC(C)OC1=CC=C(C=C1)C(C)O
Name
Quantity
22.4 g
Type
reactant
Smiles
C(CCC)(=O)OCC(Cl)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring at 25° C. for 90 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered by suction
CUSTOM
Type
CUSTOM
Details
to remove Lipase P
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the concentrate was then purified by silica gel chromatography [ethyl acetate/n-hexane=1/4 by volume (hereinafter the same)]

Outcomes

Product
Details
Reaction Time
90 h
Name
Type
product
Smiles
C(C)OC(C)OC1=CC=C(C=C1)C(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%
Name
Type
product
Smiles
C(CCC)(=O)OC(C)C1=CC=C(C=C1)OC(C)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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